2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide

Description

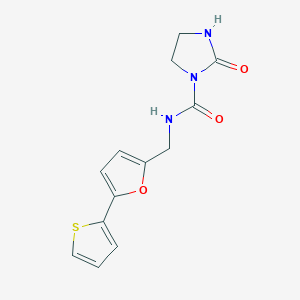

2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide is a heterocyclic organic compound featuring a fused furan-thiophene moiety linked to an imidazolidine core via a carboxamide bridge. The structural uniqueness of this molecule arises from the combination of sulfur-containing thiophene and oxygen-rich furan rings, which may confer distinct electronic and steric properties.

Properties

IUPAC Name |

2-oxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]imidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-12-14-5-6-16(12)13(18)15-8-9-3-4-10(19-9)11-2-1-7-20-11/h1-4,7H,5-6,8H2,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUDTZZYTLKOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a furan derivative, followed by cyclization to form the imidazolidine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, alcohols, and substituted derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs: positional isomers, ranitidine derivatives, and complex heterocyclic systems.

Structural Isomerism: Thiophene Substituent Position

A close analog, 2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide , differs only in the substitution position of the thiophene ring (3-yl vs. 2-yl). This positional isomerism may significantly alter molecular geometry and electronic distribution. For instance:

- The 3-thiophenyl isomer () shifts the sulfur atom’s location, possibly reducing steric hindrance and modifying solubility or binding affinity in biological targets .

Comparison with Ranitidine-Related Compounds

Ranitidine derivatives () share furan-based backbones but diverge in functional groups:

| Compound | Key Structural Features | Pharmacological Relevance |

|---|---|---|

| Target Compound | Furan-thiophene + imidazolidine-2-one + carboxamide | Potential enzyme inhibition |

| Ranitidine nitroacetamide | Furan + dimethylamino + nitroacetamide | H2 receptor antagonism |

| Ranitidine diamine hemifumarate | Furan + aminoethylthio + hemifumarate salt | Intermediate in ranitidine synthesis |

- The nitroacetamide group in ranitidine derivatives introduces electron-withdrawing properties, contrasting with the target compound’s carboxamide.

Complex Heterocyclic Systems

Compounds from Pharmacopeial Forum (), such as (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid, exhibit intricate bicyclic and polyfunctional architectures:

- Thiazolidine and bicyclic scaffolds in these compounds suggest β-lactam antibiotic-like activity, contrasting with the simpler imidazolidine-2-one core of the target compound.

- The target compound’s furan-thiophene system may offer improved metabolic stability compared to the hydrolytically labile β-lactam rings in analogs .

Biological Activity

The compound 2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a furan ring, a thiophene moiety, and an imidazolidine core, which contribute to its unique biological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as urease and acetylcholinesterase (AChE), which are implicated in various diseases including Alzheimer's disease .

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. For instance, it has been tested against human lung cancer cell lines (A549, HCC827, NCI-H358) and demonstrated significant cytotoxicity .

In Vitro Studies

In vitro studies have demonstrated the following findings regarding the biological activity of the compound:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 6.75 ± 0.19 | Significant activity in both 2D and 3D assays |

| HCC827 | 5.13 ± 0.97 | Moderate cytotoxicity observed |

| NCI-H358 | 0.85 ± 0.05 | High sensitivity noted |

| MRC-5 (normal fibroblast) | 3.11 ± 0.26 | Indicates potential toxicity to normal cells |

These results highlight the compound's promising antitumor properties while also raising concerns about its selectivity towards cancer versus normal cells .

Case Study 1: Antitumor Activity

In a study examining various derivatives of imidazolidines, the compound was tested for antitumor efficacy using both two-dimensional and three-dimensional cell culture systems. The results indicated that while it effectively reduced viability in cancerous cell lines, it also affected normal lung fibroblasts, suggesting a need for further optimization to enhance selectivity .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of related compounds showed that derivatives similar to This compound could inhibit AChE with varying degrees of potency. This suggests potential applications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.